molecular formula C8H8O3 B8490150 3-Methyl-4-(prop-2-enyl)-2,5-furandione

3-Methyl-4-(prop-2-enyl)-2,5-furandione

Cat. No.: B8490150
M. Wt: 152.15 g/mol
InChI Key: LOHUCVQGPPSZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(prop-2-enyl)-2,5-furandione (CAS Registry Number: 534615-23-1) is an organic compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . As a derivative of 2,5-furandione (maleic anhydride), this compound features a reactive anhydride ring system substituted with methyl and propenyl groups, which may influence its physicochemical properties and reactivity . The specific research applications, mechanism of action, and unique research value for this compound are not yet fully documented in the public domain. Researchers are often interested in furandione derivatives for their potential as synthetic intermediates in organic synthesis, polymer chemistry, and materials science. The presence of the anhydride group typically allows for reactions with nucleophiles, including ring-opening reactions with amines and alcohols, making it a potential building block for the synthesis of more complex molecules, imide-based polymers, or specialty chemicals. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-methyl-4-prop-2-enylfuran-2,5-dione

InChI

InChI=1S/C8H8O3/c1-3-4-6-5(2)7(9)11-8(6)10/h3H,1,4H2,2H3

InChI Key

LOHUCVQGPPSZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1=O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences between 3-methyl-4-(prop-2-enyl)-2,5-furandione and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
3-Methyl-2,5-furandione Methyl at C3 C₅H₄O₃ 112 616-02-4 Simpler structure; lower MW
1,3-Isobenzofurandione, tetrahydro derivatives Methyl and prenyl groups Varies ~250–350 16726-03-7 Saturated core; branched substituents
3-(4-Acetylphenyl)-4-(2-methylindol-3-yl)-2,5-furandione Aromatic and indolyl groups C₂₁H₁₅NO₄ 345.3 1613633-77-4 High MW; pharmaceutical potential
3-[Hydroxypropyl-indolyl]-4-[methylindolyl]-2,5-furandione Indolyl and hydroxypropyl groups C₂₆H₂₂N₂O₅ 442.46 125314-97-8 Complex substituents; kinase modulation

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., indolyl groups in and ) drastically increase molecular weight, altering solubility and bioavailability.
Atmospheric and Chemical Reactivity
  • Volatility : Smaller derivatives like 3-methyl-2,5-furandione (MW 112) are more volatile and detected in gas-phase atmospheric studies, while larger analogs likely partition into aerosols .
  • Oxidation Pathways : Allyl substituents (propenyl) may undergo oxidation to form epoxides or carboxylic acids, whereas methyl groups resist such transformations .
Pharmaceutical Relevance
  • Kinase Modulation : Indolyl-substituted furandiones (e.g., ) are used in kinase inhibitors, suggesting that the target compound’s propenyl group could be tailored for similar applications if functionalized appropriately .
  • Polymer Chemistry : Polymers of 2,5-furandione with epoxides () highlight the core’s utility in creating materials with tunable thermal and mechanical properties. The propenyl group could enable crosslinking or copolymerization .

Physical-Chemical Properties

  • Boiling Point : Propenyl groups (allyl) likely reduce volatility compared to methyl substituents due to increased molecular weight and polarity.
  • Solubility : Polar substituents (e.g., hydroxypropyl in ) enhance water solubility, whereas alkyl/alkenyl groups (methyl, propenyl) favor organic solvents.

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